Cas no 2010580-17-1 (methyl 4-methyl-2-sulfopentanoate)

2010580-17-1 structure
Nome del prodotto:methyl 4-methyl-2-sulfopentanoate
methyl 4-methyl-2-sulfopentanoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- methyl 4-methyl-2-sulfopentanoate
- EN300-1120659
- 2010580-17-1
-
- Inchi: 1S/C7H13ClO4S/c1-5(2)4-6(7(9)12-3)13(8,10)11/h5-6H,4H2,1-3H3
- Chiave InChI: HYFIBMAZPLOAHR-UHFFFAOYSA-N
- Sorrisi: ClS(C(C(=O)OC)CC(C)C)(=O)=O
Proprietà calcolate
- Massa esatta: 228.0223078g/mol
- Massa monoisotopica: 228.0223078g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 13
- Conta legami ruotabili: 5
- Complessità: 265
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 68.8Ų
- XLogP3: 2
methyl 4-methyl-2-sulfopentanoate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1120659-5g |
methyl 4-methyl-2-sulfopentanoate |
2010580-17-1 | 95% | 5g |
$2235.0 | 2023-10-27 | |
Enamine | EN300-1120659-0.25g |
methyl 4-methyl-2-sulfopentanoate |
2010580-17-1 | 95% | 0.25g |
$708.0 | 2023-10-27 | |
Enamine | EN300-1120659-0.5g |
methyl 4-methyl-2-sulfopentanoate |
2010580-17-1 | 95% | 0.5g |
$739.0 | 2023-10-27 | |
Enamine | EN300-1120659-2.5g |
methyl 4-methyl-2-sulfopentanoate |
2010580-17-1 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
Enamine | EN300-1120659-10g |
methyl 4-methyl-2-sulfopentanoate |
2010580-17-1 | 95% | 10g |
$3315.0 | 2023-10-27 | |
Enamine | EN300-1120659-0.1g |
methyl 4-methyl-2-sulfopentanoate |
2010580-17-1 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
Enamine | EN300-1120659-5.0g |
methyl 4-methyl-2-sulfopentanoate |
2010580-17-1 | 5g |
$3313.0 | 2023-06-09 | ||
Enamine | EN300-1120659-1g |
methyl 4-methyl-2-sulfopentanoate |
2010580-17-1 | 95% | 1g |
$770.0 | 2023-10-27 | |
Enamine | EN300-1120659-0.05g |
methyl 4-methyl-2-sulfopentanoate |
2010580-17-1 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
Enamine | EN300-1120659-1.0g |
methyl 4-methyl-2-sulfopentanoate |
2010580-17-1 | 1g |
$1142.0 | 2023-06-09 |
methyl 4-methyl-2-sulfopentanoate Letteratura correlata
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
2010580-17-1 (methyl 4-methyl-2-sulfopentanoate) Prodotti correlati
- 2142472-84-0(2,2-dimethyl-3-(1-methylcyclopropyl)cyclopropylmethanamine)
- 2172495-57-5(4-(but-3-en-1-yloxy)benzene-1-sulfonyl fluoride)
- 2171827-10-2(1-(4-chloro-3-methylphenyl)-4-methylpentan-2-ol)
- 1805398-12-2(2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-carboxylic acid)
- 1798413-94-1((2E)-N-2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl-3-phenylprop-2-enamide)
- 2228717-98-2(2-bromo-4-1-(hydroxymethyl)cyclobutyl-6-methoxyphenol)
- 1804350-90-0(Methyl 2-iodo-4-methyl-3-(trifluoromethoxy)pyridine-5-carboxylate)
- 2138559-26-7(6-(cyclobutylamino)-2-(trifluoromethyl)pyridine-3-carboxylic acid)
- 391219-71-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-methylpropanamide)
- 2229386-06-3(2-(3-bromo-1-methyl-1H-indol-2-yl)-2-hydroxyacetic acid)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
